6-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methylsulfonylaminophenyl)picolinic acid (MSPP) is a naturally occurring amino acid derivative that has been studied for its potential applications in a variety of scientific and medical research areas. Due to its unique chemical structure, MSPP has been found to have several biochemical and physiological effects that make it a promising candidate for a variety of applications in research and medical treatments.
Scientific Research Applications
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific and medical research areas. For example, it has been used as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in cancer research, as it has been found to have anti-tumor properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in Alzheimer’s disease research, as it has been found to have neuroprotective properties.
Mechanism of Action
The mechanism of action of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is still under investigation, but it is believed to involve the inhibition of COX-2 enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Biochemical and Physiological Effects
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the production of prostaglandins, its anti-tumor properties, and its neuroprotective properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments, such as its potential toxicity.
Future Directions
The potential future directions for 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its potential applications in cancer research, and its potential applications in Alzheimer’s disease research. Additionally, further research could be done to investigate the potential toxicity of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and to develop safer and more effective ways to use 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments. Additionally, further research could be done to investigate the potential applications of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in other areas of medical and scientific research.
Synthesis Methods
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized via a two-step synthesis method. The first step involves the reaction of 3-methylsulfonyl-2-nitrobenzaldehyde with pyridine in aqueous acetone, which yields 3-methylsulfonylaminophenylpicolinic acid. The second step involves the condensation of this product with ethyl bromoacetate in the presence of a base, which yields the desired product of 6-(3-methylsulfonylaminophenyl)picolinic acid.
properties
IUPAC Name |
6-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIXZIUXDVIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.